Oleyl palmitoleate
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Overview
Description
. It is an ester formed from the reaction between hexadecenoic acid and octadecenyl alcohol. This compound is characterized by its long hydrocarbon chains and unsaturated bonds, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecenyl hexadecenoic typically involves the esterification reaction between hexadecenoic acid and octadecenyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds .
Industrial Production Methods
In industrial settings, the production of octadecenyl hexadecenoic is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reactants and catalysts to achieve optimal conversion rates. The final product is purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octadecenyl hexadecenoic undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides, ethers, and other ester derivatives.
Scientific Research Applications
Octadecenyl hexadecenoic has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and cell membrane structure.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of octadecenyl hexadecenoic involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl octanoate
- Octadecenyl icosenoate
- Hexadecenoic acid esters
Uniqueness
Octadecenyl hexadecenoic is unique due to its specific combination of long hydrocarbon chains and unsaturated bonds, which confer distinct physical and chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable for specialized applications .
Properties
CAS No. |
93882-44-1 |
---|---|
Molecular Formula |
C34H64O2 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16-18H,3-13,15,19-33H2,1-2H3/b16-14-,18-17- |
InChI Key |
AJQOBPHRBMLQRX-LJSPAGPLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
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